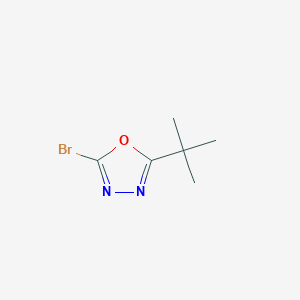

2-Bromo-5-(tert-butyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

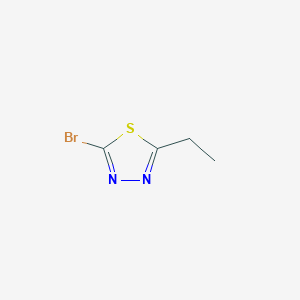

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including those with tert-butyl groups, involves various strategies. For instance, the synthesis of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols was achieved by reacting aryl hydrazides with 3,5-di-tert-butyl 4-hydroxybenzoic acid using phosphorus oxychloride . Another approach for synthesizing related compounds involved the preparation of pyrazole bromide from potassium tricyanomethanide, followed by a selective Sandmeyer reaction . Additionally, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was reported using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine . These methods highlight the versatility in synthesizing oxadiazole derivatives with tert-butyl groups.

Molecular Structure Analysis

The molecular structures of the synthesized oxadiazole derivatives were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (^1H-NMR), carbon-13 nuclear magnetic resonance (^13C-NMR), and high-resolution mass spectrometry (HRMS) data were used to confirm the structures of the synthesized compounds . The molecular structures of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives were also characterized by IR and ^1H-NMR .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives in chemical reactions varies depending on the substituents and reaction conditions. For example, 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones reacted with secondary alkylamines to give amino derivatives, while primary alkylamines induced a cyclic transformation to yield 1-acylamino-3-alkylimidazolidin-2-ones . This demonstrates the potential for 1,3,4-oxadiazole derivatives to undergo diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their aryl groups. The UV absorption and photoluminescent properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives were studied, revealing maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths between 350-370 nm . The antioxidant properties of some oxadiazole derivatives were evaluated using DPPH and FRAP assays, with certain compounds exhibiting significant free-radical scavenging ability . These properties are crucial for applications in materials science and medicinal chemistry.

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing a variety of novel compounds incorporating the 1,3,4-oxadiazole moiety for potential use in medicinal chemistry and material science. For example, a series of tetra-tert-butylcalix[4]arene linked to 1,2,4-triazole and 1,3,4-oxadiazole derivatives were synthesized, showing the versatility of 1,3,4-oxadiazole in forming complex structures with potential applications in sensing or catalysis (Dilmaghani & Ghezelbash, 2016).

Material Science and Electronics

In the realm of organic electronics, 1,3,4-oxadiazole derivatives have been investigated for their potential as electrophosphorescent intermediates and for enhancing the performance of organic light-emitting diodes (OLEDs). For instance, one study synthesized a new electrophosphorescent intermediate, exploring its synthesis conditions and yield, highlighting the role of the 1,3,4-oxadiazole moiety in developing materials for OLED applications (Kong-qiang, 2005).

Pharmaceutical Applications

Significant research has been conducted on synthesizing bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. These compounds, derived from 1,3,4-oxadiazole structures, have been tested for their antitumor activity, demonstrating the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment (Maftei et al., 2013).

Antioxidant Activity

There's also interest in the antioxidant properties of 1,3,4-oxadiazole derivatives. A study synthesizing new 2,5-disubstituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties evaluated their antioxidant activity, showcasing the health-related applications of these compounds (Shakir, Ariffin, & Abdulla, 2014).

Antimicrobial and Antitumor Activities

Finally, the synthesis and characterization of 1,3,4-oxadiazole derivatives with potential antimicrobial and antitumor activities have been a significant area of research. These studies aim to develop new therapeutic agents by leveraging the unique properties of the 1,3,4-oxadiazole ring, contributing to the advancement of pharmaceutical sciences (Mayekar et al., 2010).

properties

IUPAC Name |

2-bromo-5-tert-butyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZDIBCZHYRUKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(tert-butyl)-1,3,4-oxadiazole | |

CAS RN |

1016820-98-6 |

Source

|

| Record name | 2-bromo-5-tert-butyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B1292108.png)